molecular formula C11H14FNO2 B3752376 butyl (3-fluorophenyl)carbamate

butyl (3-fluorophenyl)carbamate

Cat. No.: B3752376
M. Wt: 211.23 g/mol
InChI Key: PJTZNFVXTILODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (3-fluorophenyl)carbamate is an organic compound commonly used in the field of organic synthesis. It serves as an intermediate or starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes .

Preparation Methods

The preparation of butyl (3-fluorophenyl)carbamate generally involves the following steps :

    Synthesis of N-Boc protected 3-fluoroaniline: 3-fluoroaniline is reacted with dimethylformamide to prepare the N-Boc protected derivative of 3-fluoroaniline.

    Formation of this compound: The N-Boc protected 3-fluoroaniline is then reacted with tert-butanol to generate this compound.

Chemical Reactions Analysis

Butyl (3-fluorophenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Butyl (3-fluorophenyl)carbamate has a wide range of scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.

    Medicine: It is used in the synthesis of pharmaceutical compounds, including antidepressants and analgesics.

    Industry: It is used in the production of pesticides and dyes.

Mechanism of Action

The mechanism of action of butyl (3-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Butyl (3-fluorophenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and other fields.

Properties

IUPAC Name

butyl N-(3-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-3-7-15-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTZNFVXTILODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl (3-fluorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
butyl (3-fluorophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
butyl (3-fluorophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
butyl (3-fluorophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
butyl (3-fluorophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
butyl (3-fluorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.